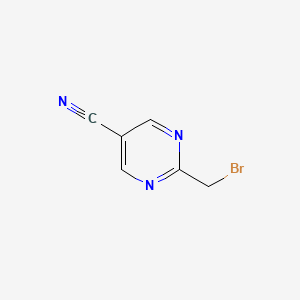

2-(Bromomethyl)pyrimidine-5-carbonitrile

Description

2-(Bromomethyl)pyrimidine-5-carbonitrile (CAS RN 1799764-92-3) is a pyrimidine derivative featuring a bromomethyl group at the 2-position and a nitrile group at the 5-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing molecules with anticancer, antiviral, and antimicrobial properties. Its bromomethyl group enhances reactivity, enabling facile nucleophilic substitution reactions for further functionalization . For instance, it has been utilized in the synthesis of GLUT1 inhibitors, where its electrophilic bromomethyl group facilitates coupling with pyrazole derivatives .

Pyrimidine-5-carbonitrile derivatives are widely studied for their biological activities. Substitutions at the 2-, 4-, and 6-positions significantly influence their pharmacological profiles, including cytotoxicity, kinase inhibition, and antimicrobial effects .

Propriétés

IUPAC Name |

2-(bromomethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJNIVUGUARRMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CBr)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-(Bromomethyl)pyrimidine-5-carbonitrile typically involves:

- Starting Materials : Pyrimidine derivatives.

- Cyanation : Introduction of the cyano group using reagents like potassium cyanide or cuprous cyanide.

- Reaction Conditions : Optimizing temperature, pressure, and catalysts for high yields.

Types of Reactions

- Oxidation : Converts the bromomethyl group to carboxylic acid derivatives.

- Reduction : Reduces the cyano group to an amine.

- Substitution : Allows for replacement of the bromomethyl group with other functional groups.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the construction of complex molecules. Its reactivity allows chemists to create various derivatives for further applications in research and industry.

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical precursor. It has been investigated for:

- Anticancer Activity : Derivatives have shown significant cytotoxicity against cancer cell lines (e.g., HCT-116 and MCF-7) with promising IC50 values compared to established drugs like sorafenib .

- COX-2 Inhibition : Certain derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression .

Biological Studies

As a probe in biological studies, it aids in understanding cellular processes. Its interactions with biological targets, such as kinases involved in angiogenesis (e.g., VEGFR-2), highlight its potential in cancer treatment .

Agrochemicals

The compound is utilized in the production of agrochemicals, contributing to the development of new pesticides and herbicides that enhance agricultural productivity.

Case Studies

- Antimicrobial Properties : Several studies have demonstrated that pyrimidine derivatives, including this compound, possess antimicrobial activity against various bacterial strains at low concentrations .

- Synthesis of Novel Derivatives : Research has focused on synthesizing new derivatives through reactions with arylmethyl halides, yielding compounds with enhanced biological activities . For instance, modifications leading to thio-pyrimidine derivatives have shown improved efficacy against specific targets.

Mécanisme D'action

The mechanism by which 2-(Bromomethyl)pyrimidine-5-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active drug compounds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Cytotoxicity and Anticancer Activity

- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile : Exhibits IC₅₀ values of 3.36–6.99 μM against PI3Kδ/c and AKT-1, showing promise in leukemia (K562) and breast cancer (MCF-7) models .

- Schiff base derivatives (e.g., 4-(2-arylidenehydrazinyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile): Enhanced cytotoxicity due to aromatic moieties improving target binding .

Antimicrobial and Anti-Tubercular Activity

- Substitutions at the 2- and 6-positions (e.g., methylsulfanyl, thienyl) in pyrimidine-5-carbonitriles correlate with anti-tubercular efficacy. For example, 4-chloro-2-methylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile shows activity against M. tuberculosis .

Physicochemical Properties

| Property | This compound | 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile | 5-Bromopyrimidine-2-carbonitrile |

|---|---|---|---|

| Molecular Weight | 213.03 g/mol | 185.63 g/mol | 198.00 g/mol |

| Key Functional Groups | Br, CN | Cl, SCH₃, CN | Br, CN |

| Reactivity | High (Br as leaving group) | Moderate (Cl for SNAr; SCH₃ for oxidation) | Moderate (Br for substitution) |

Key Research Findings

Substituent Effects: The 2-position is critical for modulating reactivity and bioactivity.

Position-Specific Trends :

- 2-Position : Bromo > chloro > methylthio in leaving-group ability.

- 5-Position : Nitrile group stabilizes the ring and participates in hydrogen bonding .

Biological Potency : Compounds with 4-methoxyphenyl and methylthio substituents (e.g., 7f in ) show superior PI3K/AKT inhibition, highlighting the synergy between electron-donating groups and nitrile functionality .

Activité Biologique

2-(Bromomethyl)pyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6BrN3

- Molecular Weight : 216.05 g/mol

This compound features a pyrimidine ring substituted with a bromomethyl group and a cyano group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Kinases : The compound has shown promise as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in cancer progression and angiogenesis. In vitro studies indicated that derivatives of pyrimidine-5-carbonitrile exhibited significant cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity compared to standard drugs like sorafenib .

- Antimicrobial Activity : Research indicates that pyrimidine derivatives, including those containing the bromomethyl moiety, possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations .

- COX-2 Inhibition : Some studies have highlighted the potential of pyrimidine derivatives to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Compounds derived from this compound showed IC50 values comparable to established COX-2 inhibitors, suggesting their utility in managing inflammatory diseases and cancer .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrimidine derivatives reveal that modifications at specific positions significantly influence their biological activity:

- Substituents on the Pyrimidine Ring : Variations in the substituents on the pyrimidine ring can enhance or diminish activity against specific targets. For instance, compounds with electron-withdrawing groups at the 4-position exhibited increased potency against VEGFR-2 .

- Bromomethyl Group : The presence of the bromomethyl group is essential for maintaining activity, as it facilitates interactions with biological targets through electrophilic mechanisms.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Cytotoxicity Studies : A series of derivatives were synthesized and tested against human cancer cell lines. Notably, compounds with halogen substitutions demonstrated enhanced cytotoxic effects, with IC50 values ranging from 1.14 to 10.33 μM for various derivatives .

- Antimicrobial Testing : In a study assessing antimicrobial efficacy, several pyrimidine derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antibacterial activity at concentrations as low as 10 μg/mL .

- COX-2 Inhibitory Activity : In another investigation, pyrimidine derivatives were tested for COX-2 inhibition, revealing several compounds with IC50 values in the submicromolar range, indicating their potential as anti-inflammatory agents .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Compound | Target | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| 11e | VEGFR-2 | 0.61 | Anticancer |

| 12b | VEGFR-2 | 0.53 | Anticancer |

| Various Derivatives | Bacterial Strains | ≤10 | Antimicrobial |

| Selected Derivatives | COX-2 | ≤0.67 | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(bromomethyl)pyrimidine-5-carbonitrile, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or bromination of a pyrimidine precursor. For example, alkylation of pyrimidine-5-carbonitrile derivatives with bromomethylating agents (e.g., bromomethyl ethers or bromides) under basic conditions (e.g., K₂CO₃ in DMF) is common . Optimization strategies include:

- Temperature Control : Reactions at room temperature or mild heating (40–60°C) minimize side reactions.

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Stoichiometry : A 1:1 molar ratio of bromomethylating agent to precursor reduces byproducts.

- Workup : Precipitation in cold water followed by recrystallization (e.g., ethanol/water) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrimidine ring protons (δ 8.2–9.0 ppm for aromatic protons) and the bromomethyl group (δ ~4.5–5.0 ppm for CH₂Br) .

- HR-MS (ESI) : Confirm molecular weight with <2 ppm error between calculated and observed [M+H]⁺ values .

- IR Spectroscopy : CN stretch (~2212 cm⁻¹) and C-Br absorption (~600 cm⁻¹) validate functional groups .

Q. How should bromomethyl-containing intermediates be handled to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight, light-protected containers at –20°C to prevent degradation .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid moisture-induced hydrolysis .

- Safety Protocols : Wear nitrile gloves and eye protection; work in fume hoods due to potential lachrymatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for bromomethyl-pyrimidine derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or HR-MS deviations) arise from:

- Tautomerism : Pyrimidine ring tautomers (e.g., keto-enol forms) alter chemical shifts. Use DMSO-d₆ as a solvent to stabilize specific tautomers .

- Impurities : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC removes byproducts .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) identifies rotational barriers in substituents .

Q. What strategies enable efficient multi-step synthesis of pyrimidinecarbonitrile-based bioactive compounds?

- Methodological Answer :

- Retrosynthetic Planning : Break the target into modules: (i) pyrimidine core, (ii) bromomethyl group, (iii) functionalized substituents (e.g., thioethers, aryl groups) .

- Sequential Functionalization : Introduce bromomethyl groups late in the synthesis to avoid side reactions .

- Cross-Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups post-bromomethylation .

Q. How can reaction yields be improved for bromomethylation under aqueous conditions?

- Methodological Answer :

- Phase-Transfer Catalysis : Add tetrabutylammonium bromide (TBAB) to enhance bromomethyl agent solubility in water .

- Micellar Catalysis : Use SDS or CTAB surfactants to create micelles, increasing local reagent concentration .

- pH Control : Maintain pH 8–9 with NaHCO₃ to deprotonate intermediates without hydrolyzing the bromomethyl group .

Q. What computational tools aid in predicting synthetic pathways for bromomethyl-pyrimidine derivatives?

- Methodological Answer :

- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., thioether formation, nucleophilic substitutions) .

- DFT Calculations : Optimize transition states for bromomethyl group introduction (e.g., Gibbs free energy barriers for SN2 mechanisms) .

- Machine Learning : Train models on reaction databases (e.g., CAS Content Collection) to predict optimal conditions (solvent, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.